2-羟基-2-甲基-3-苯基丙酸

描述

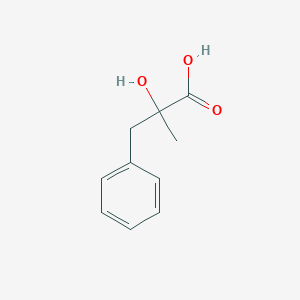

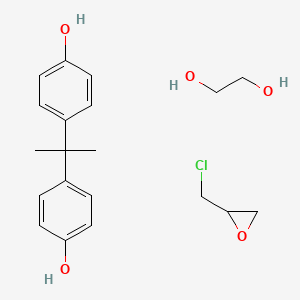

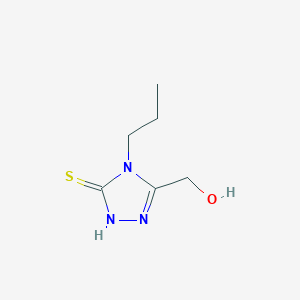

2-Hydroxy-2-methyl-3-phenylpropanoic acid, also known as (2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid, is a chemical compound with the linear formula C10H12O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . It is a product of phenylalanine catabolism .

Synthesis Analysis

The synthesis of 2-Hydroxy-2-methyl-3-phenylpropanoic acid involves several steps. A process for preparing 2-methyl-2′-phenylpropionic acid derivatives showing antihistamine activity in a more simplified way has been described . The CoA-independent non-oxidative pathway begins with the hydration of the free hydroxycinnamic acids to form 3-hydroxy-3-phenylpropanoic .Molecular Structure Analysis

The molecular formula of 2-Hydroxy-2-methyl-3-phenylpropanoic acid is C10H12O3 . The average mass is 194.184 Da and the monoisotopic mass is 194.057907 Da .Chemical Reactions Analysis

Phenylpropanoic acid, a related compound, is known to undergo cyclization to 1-indanone . When the side chain is homologated by the Arndt–Eistert reaction, subsequent cyclization affords 2-tetralone derivatives .科学研究应用

合成和手性拆分

- 2-羟基-2-甲基-3-苯基丙酸已被用于特定对映体的合成和拆分,特别是在手性化学的背景下。例如,其外消旋体使用特定的二醇拆分,通过 X 射线晶体学等方法建立其绝对构型 (Drewes 等,1992)。

有机合成中的应用

- 该化合物已在 β-羟基-α-氨基酸的合成中显示出效用,这在有机化学和药物研究领域非常重要。它已被用作各种合成途径中的前体,展示了其在生产有价值的化学实体方面的多功能性 (Davies 等,2013)。

不对称合成中的作用

- 在不对称合成中,2-羟基-2-甲基-3-苯基丙酸已被用作手性助剂。其结构性质能够产生具有特定立体化学的化合物,这在开发对映体纯药物中至关重要 (Omote 等,2006)。

生物合成研究

- 该化合物已被确定为苯甲酸和水杨酸生物合成中的中间体。它在代谢途径中的作用突出了其生物学意义,特别是在植物生物化学中 (Jarvis 等,2000)。

酶促反应中的用途

- 已经研究了利用 2-羟基-2-甲基-3-苯基丙酸的酶促反应来生产光学纯化合物。这些研究对于了解酶特异性和开发生物催化过程非常重要 (Zhao 等,2014)。

化学修饰和衍生物

- 2-羟基-2-甲基-3-苯基丙酸的化学修饰导致合成具有潜在药用价值的各种衍生物。这些衍生物因其生物活性和特性而受到探索 (Shiraiwa 等,2003)。

作用机制

Target of Action

It is known to be a metabolite of phenylalanine , which plays a crucial role in the biosynthesis of other amino acids, neurotransmitters, and bioactive compounds in the body.

Mode of Action

It is known to be a radical photoinitiator (pi) molecule that can be used in the crosslinking of polymers by the exposure of uv radiation .

Biochemical Pathways

2-Hydroxy-2-methyl-3-phenylpropanoic acid is involved in the phenylalanine metabolism pathway . It is likely produced from phenylpyruvate via the action of lactate dehydrogenase . It is also involved in the biosynthesis of benzoic acid (BA) and salicylic acid (SA) from cinnamic acid .

Pharmacokinetics

Its molecular weight of 1802005 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

It is known to be used in the development of uv curable resins for exterior coating applications , indicating its potential utility in materials science.

Action Environment

The action, efficacy, and stability of 2-Hydroxy-2-methyl-3-phenylpropanoic acid can be influenced by various environmental factors. For instance, as a radical photoinitiator, its activity is dependent on exposure to UV radiation . Other factors such as pH, temperature, and the presence of other compounds could also potentially influence its action.

安全和危害

属性

IUPAC Name |

2-hydroxy-2-methyl-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-10(13,9(11)12)7-8-5-3-2-4-6-8/h2-6,13H,7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIBMVNOBCIJNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid](/img/structure/B3340366.png)

![{[5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3340389.png)

![1-(4-Fluoro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B3340400.png)